The Chemical Structure and Properties of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid: A Technical Guide for PROTAC and Bioconjugation Workflows
The Chemical Structure and Properties of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid: A Technical Guide for PROTAC and Bioconjugation Workflows
Executive Summary & Chemical Identity
In the rapidly evolving fields of targeted protein degradation (TPD) and bioconjugation, the architectural precision of the linker moiety is as critical as the binding affinity of the ligands it connects. 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid (CAS: 118380-07-7)[1], commonly referred to as Mono-NHS-adipate , is a foundational heterobifunctional aliphatic linker.
By pairing a highly reactive N-hydroxysuccinimide (NHS) ester with a latent carboxylic acid across a flexible four-carbon spacer, this molecule enables the strictly controlled, sequential synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and establishes validated, step-by-step protocols for its application in rational drug design.
Physicochemical Properties & Structural Logic
The utility of Mono-NHS-adipate stems directly from its structural asymmetry. Homobifunctional linkers (e.g., bis-NHS adipate) inevitably yield statistical mixtures of homodimers and polymers when reacted with two different amines. Mono-NHS-adipate circumvents this by offering two distinct reactive states, allowing researchers to isolate a 1:1 intermediate before activating the second terminus.
Furthermore, the choice of an adipate (6-carbon diacid) core is highly intentional. Aliphatic linkers are prized in early-stage drug discovery for their high degree of rotational freedom. This flexibility allows the resulting PROTAC to adopt multiple folded conformations, which can shield polar surface areas and significantly enhance passive cell permeability[2].
Table 1: Quantitative Physicochemical Profile
| Property | Specification | Mechanistic Significance |
| CAS Number | 118380-07-7 | Unique identifier for procurement and QA/QC. |
| Chemical Formula | C₁₀H₁₃NO₆ | Confirms the 1:1 condensation of adipic acid and NHS. |
| Molecular Weight | 243.21 g/mol | Low molecular weight minimizes the overall mass of the final PROTAC. |
| Spacer Arm Length | ~6.4 Å (4 internal carbons) | Provides an optimal ~8-atom distance (including flanking amides) for ternary complex formation without excessive hydrophobicity[3]. |
| Functional Group 1 | NHS Ester | Amine-reactive electrophile; undergoes rapid nucleophilic acyl substitution. |
| Functional Group 2 | Carboxylic Acid (-COOH) | Latent reactive site; requires in situ activation (e.g., HATU/EDC) to prevent premature polymerization. |
Mechanistic Principles of Conjugation
The conjugation of Mono-NHS-adipate relies on the nucleophilic acyl substitution of the NHS leaving group by a primary amine. As a Senior Application Scientist, I emphasize that understanding the thermodynamic and kinetic competing reactions is vital for protocol optimization.
The Causality of pH and Hydrolysis
In aqueous environments, the reaction is a race between amine nucleophilicity and hydroxide-mediated hydrolysis. The nucleophilic attack requires the primary amine to be in its unprotonated (free base) form. At pH levels below 7.0, the amine is protonated (-NH₃⁺), rendering it non-nucleophilic. Conversely, at pH levels above 8.5, competing hydroxide ions (OH⁻) rapidly hydrolyze the NHS ester into an unreactive dicarboxylic acid.
Table 2: NHS Ester Hydrolysis Kinetics (Aqueous Media)
| pH Level | Buffer System | Approx. Half-Life ( t1/2 ) | Experimental Implication |
| pH 7.0 | Phosphate (PBS) | 4 – 5 hours | Amine is mostly protonated; coupling is too slow. |
| pH 8.0 | Phosphate / Bicarbonate | ~1 hour | Optimal aqueous window ; balances amine reactivity and hydrolysis. |
| pH 8.6 | Borate | ~10 minutes | Hydrolysis outpaces conjugation; leads to reaction failure. |
Data Interpretation: To entirely bypass the hydrolysis competing pathway, it is highly recommended to perform the primary conjugation in anhydrous organic solvents (e.g., DMF or DMSO) using an organic base like N,N-Diisopropylethylamine (DIPEA).
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system. They consist of a target-binding ligand (warhead), an E3 ligase-recruiting ligand, and a linker. Mono-NHS-adipate serves as the critical bridge. The aliphatic nature of this linker allows the PROTAC to flexibly navigate the protein-protein interface, facilitating the crucial ternary complex formation required for target degradation[4].
Fig 1. Mechanism of action for PROTAC-mediated targeted protein degradation via ternary complex.
Step-by-Step Experimental Protocol: Sequential Heterobifunctional Conjugation
The following methodology details a self-validating system for synthesizing a PROTAC using Mono-NHS-adipate. Every step is designed to eliminate side reactions and ensure stoichiometric precision.
Fig 2. Step-by-step chemical workflow for sequential heterobifunctional conjugation.
Phase 1: Primary Amine Conjugation (NHS Ester Reaction)
Objective: Attach the first ligand (e.g., the target warhead) to the linker while preserving the carboxylic acid tail.
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Preparation: Dissolve Mono-NHS-adipate (1.0 eq) and Ligand 1 (amine-containing, 1.0 eq) in anhydrous DMF.
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Causality: Using strictly anhydrous DMF prevents the premature hydrolysis of the NHS ester, ensuring that 100% of the linker remains active for the amine nucleophile.
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Base Addition: Add DIPEA (2.0 eq) to the solution.
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Causality: DIPEA acts as a non-nucleophilic base, scavenging protons to ensure the amine on Ligand 1 remains in its highly nucleophilic free-base state.
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Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the depletion of the NHS ester via LC-MS.
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Intermediate Purification (Critical Step): Purify the resulting intermediate (Ligand 1-Adipate-COOH) via preparative HPLC and lyophilize.
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Causality: This is a self-validating checkpoint. If the intermediate is not purified, unreacted Ligand 1 will compete with Ligand 2 during the subsequent HATU activation step. This would lead to a complex mixture of homodimers (Ligand 1-Adipate-Ligand 1), defeating the purpose of a heterobifunctional linker.
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Phase 2: Carboxylate Activation and Secondary Amine Conjugation
Objective: Activate the latent carboxylic acid and couple the second ligand (e.g., the E3 ligase recruiter).
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Pre-Activation: Dissolve the purified intermediate from Phase 1 (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes.
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Causality: HATU rapidly converts the stable carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. Pre-activating the acid before adding the second amine prevents side reactions and ensures rapid coupling.
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Secondary Coupling: Add Ligand 2 (amine-containing, 1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.
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Final Isolation: Quench the reaction with a small volume of water, filter, and purify the final PROTAC molecule via preparative HPLC. Confirm the mass and purity via HRMS and NMR.
Conclusion
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is an indispensable tool in the modern medicinal chemist's arsenal. By leveraging its heterobifunctional nature and the conformational flexibility of its aliphatic core, researchers can systematically build highly permeable, potent PROTACs and bioconjugates[5]. Adhering to the anhydrous, sequential coupling protocols outlined above guarantees high synthetic yields and structural fidelity.
